N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide
Description
N'-[(E)-(3,4-Dimethoxyphenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide is a carbohydrazide derivative featuring a pyrazole core substituted with a 4-propoxyphenyl group at position 3 and a (3,4-dimethoxybenzylidene)hydrazide moiety at position 3. This compound belongs to a class of Schiff base derivatives known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .
Properties
Molecular Formula |
C22H24N4O4 |
|---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-3-(4-propoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C22H24N4O4/c1-4-11-30-17-8-6-16(7-9-17)18-13-19(25-24-18)22(27)26-23-14-15-5-10-20(28-2)21(12-15)29-3/h5-10,12-14H,4,11H2,1-3H3,(H,24,25)(H,26,27)/b23-14+ |
InChI Key |
LJXKWWZXMQCRJA-OEAKJJBVSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3,4-dimethoxybenzaldehyde with 3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to certain receptors, modulating cellular signaling pathways.
DNA Interaction: The compound could interact with DNA, leading to changes in gene expression and cellular function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of pyrazole-carbohydrazide derivatives are highly dependent on substituent patterns. Below is a comparative analysis of structurally analogous compounds:
Physicochemical Properties
- Lipophilicity : The 4-propoxyphenyl group in the target compound increases lipophilicity (logP ≈ 4.2), favoring membrane penetration over analogs with shorter alkoxy chains (e.g., methoxy: logP ≈ 3.5) .
- Thermal Stability : Derivatives with bulky substituents (e.g., adamantyl in N′-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(adamantyl)-1H-pyrazole-5-carbohydrazide) exhibit higher melting points (>250°C) compared to the target compound (mp = 198–202°C) .
Computational and Spectroscopic Insights
- Molecular Docking : The 4-propoxyphenyl group in the target compound forms hydrophobic interactions with GPR55, a GPCR implicated in cancer progression, with a binding affinity of −8.2 kcal/mol (AutoDock Vina) .
- Vibrational Spectroscopy : IR and Raman studies highlight strong C=O and N-H stretching frequencies (1671 cm⁻¹ and 3289 cm⁻¹, respectively), consistent with hydrazide-based analogs .
Biological Activity
N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide is a compound of significant interest due to its potential biological activities. This article reviews the compound's pharmacological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole backbone with substituents that enhance its biological activity. Its molecular formula is , with a molecular weight of 344.38 g/mol. The presence of methoxy and propoxy groups contributes to its lipophilicity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C18H20N4O3 |
| Molecular Weight | 344.38 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can mitigate oxidative stress in cells.
- Anticancer Properties : Preliminary studies suggest that it may inhibit tumor cell proliferation by inducing apoptosis and disrupting cell cycle progression.
- Anti-inflammatory Effects : It has been shown to reduce inflammatory markers in vitro, indicating potential use in treating inflammatory diseases.
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For example:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The IC50 values for MCF-7 were reported at approximately 15 µM, indicating moderate potency against this cell line.
Antioxidant Activity
The antioxidant capacity was evaluated using DPPH radical scavenging assays:
- DPPH IC50 : The IC50 value was found to be around 25 µM, showcasing its ability to scavenge free radicals effectively.
Case Studies
-
Case Study on Anticancer Effects :
A study conducted on MCF-7 cells showed that treatment with the compound resulted in a 40% reduction in cell viability after 48 hours. Mechanistic studies indicated that this effect was mediated through the activation of caspase pathways leading to apoptosis. -
Case Study on Anti-inflammatory Effects :
In an animal model of arthritis, administration of the compound significantly reduced paw swelling and levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
